Direct Head-to-Head Comparison of Men 10376 TFA and L-659,877 in Human Isolated Bronchus – Impact of Amastatin-Sensitive Metabolism on Functional Antagonism
In a direct head-to-head comparison using human isolated bronchus, Men 10376 and the cyclic peptide antagonist L-659,877 exhibited similar baseline affinities for inhibiting [βAla8]NKA(4-10)-induced contraction (pA2 = 6.3 ± 0.32 and 5.7 ± 0.22, respectively). However, the addition of the aminopeptidase inhibitor amastatin (1 μM) significantly enhanced the potency of Men 10376 (pA2 = 7.28 ± 0.46), while the potency of L-659,877 remained unaffected [1]. This differential susceptibility to amastatin-sensitive metabolism is a critical and unique feature of Men 10376 among linear peptide NK2 antagonists, which is directly relevant for experimental design in tissues with high aminopeptidase activity.
| Evidence Dimension | Functional Antagonism (pA2) in Human Isolated Bronchus |
|---|---|
| Target Compound Data | Men 10376: pA2 = 6.3 ± 0.32 (baseline); pA2 = 7.28 ± 0.46 (+amastatin) |
| Comparator Or Baseline | L-659,877: pA2 = 5.7 ± 0.22 (baseline); pA2 unchanged with amastatin |
| Quantified Difference | Men 10376 shows a 9.5-fold increase in potency with amastatin (from ~0.5 μM to ~0.052 μM functional Kb), whereas L-659,877 shows no change. |
| Conditions | Human isolated bronchus; contraction induced by [βAla8]NKA(4-10); ± 1 μM amastatin (aminopeptidase A/M inhibitor) |
Why This Matters
This evidence highlights that Men 10376's functional activity is exquisitely sensitive to tissue-specific metabolic pathways, necessitating careful control of experimental conditions (e.g., inclusion of protease inhibitors) to accurately interpret its pharmacological profile and compare it to other NK2 antagonists.
- [1] Astolfi, M., Treggiari, S., Giachetti, A., Meini, S., Maggi, C. A., & Manzini, S. (1994). Characterization of the tachykinin NK2 receptor in the human bronchus: influence of amastatin-sensitive metabolic pathways. British Journal of Pharmacology, 111(2), 570-574. View Source
